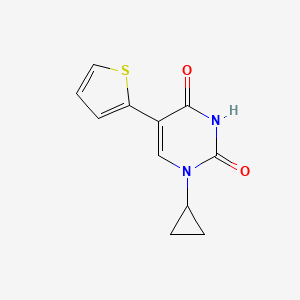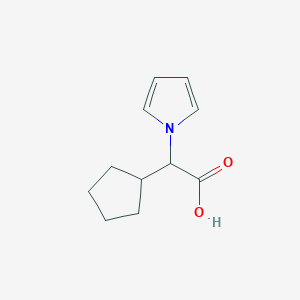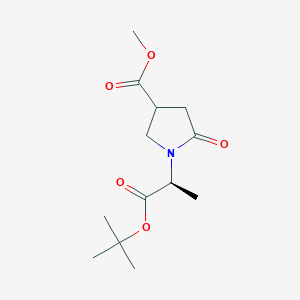![molecular formula C11H9F3N2 B14885038 Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using electrophilic trifluoromethylating reagents. This reaction can be promoted by visible light without the need for a photosensitizer . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a functional group with another.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Addition Reactions: These reactions can occur at the double bonds present in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Electrophilic Trifluoromethylating Reagents: Used for introducing the trifluoromethyl group under visible light conditions.
Radical Scavengers: Employed in mechanistic studies to understand the reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation typically results in the formation of trifluoromethylated derivatives of the parent compound .
Applications De Recherche Scientifique
2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Agricultural Chemistry: Derivatives of this compound have been studied for their nematicidal and fungicidal activities, showing promising results against various pests and pathogens.
Material Science: The unique chemical properties of this compound make it a candidate for the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the presence of a chlorine atom instead of a cyclopropyl group.
Imidazo[1,2-a]pyridine Oxadiazole Thioether Derivatives: These derivatives have been studied for their nematicidal and fungicidal activities.
Uniqueness
2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C11H9F3N2 |
|---|---|
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
2-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-2-1-5-16-6-9(7-3-4-7)15-10(8)16/h1-2,5-7H,3-4H2 |
Clé InChI |
MOBSPUKJWHXCEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN3C=CC=C(C3=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)








![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)

